Losartan Impurity C

Description

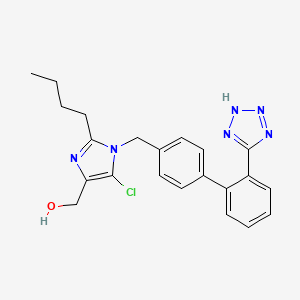

Structure

3D Structure

Properties

IUPAC Name |

[2-butyl-5-chloro-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN6O/c1-2-3-8-20-24-19(14-30)21(23)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22/h4-7,9-12,30H,2-3,8,13-14H2,1H3,(H,25,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWFIXKFLBIURBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114799-13-2 | |

| Record name | Losartan potassium impurity C [EP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114799132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-BUTYL-5-CHLORO-1-((2'-(1H-TETRAZOL-5-YL)BIPHENYL-4-YL)METHYL)-1H-IMIDAZOL-4-YL)METHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ILI5UB76JR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Nomenclature and Structural Characterization of Losartan Impurity C

Losartan (B1675146) Impurity C is a recognized process-related impurity in the synthesis of Losartan. Its chemical identity has been established through various analytical techniques, and it is known by several systematic names and synonyms.

Systematic Chemical Naming and Common Synonyms of Losartan Impurity C

The systematic chemical name for this compound, as defined by the European Pharmacopoeia (EP), is (1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-5-chloro-1H-imidazol-4-yl)methanol. simsonpharma.comontosight.ai Other IUPAC names include 2-Butyl-5-chloro-1-[p-(o-1H-tetrazol-5-ylphenyl)benzyl]imidazole-4-methanol and [2-butyl-5-chloro-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol. pharmaceresearch.comclearsynth.com

Commonly used synonyms for this impurity include Isolosartan and Losartan 5-Chloro Isomer. pharmaceresearch.comsynthinkchemicals.comsynzeal.com It is also referred to as Losartan Isomer Impurity. pharmaffiliates.comclearsynth.com The compound is available in its freebase form and as a potassium salt. synthinkchemicals.comsimsonpharma.compharmaffiliates.com

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| Systematic Name (EP) | (1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-5-chloro-1H-imidazol-4-yl)methanol simsonpharma.comontosight.ai |

| IUPAC Name | 2-Butyl-5-chloro-1-[p-(o-1H-tetrazol-5-ylphenyl)benzyl]imidazole-4-methanol pharmaceresearch.com |

| Synonyms | Isolosartan, Losartan 5-Chloro Isomer, Losartan Isomer Impurity pharmaceresearch.comsynthinkchemicals.comsynzeal.compharmaffiliates.comclearsynth.com |

| CAS Number (Freebase) | 114799-13-2 synzeal.comsimsonpharma.comallmpus.com |

| CAS Number (Potassium Salt) | 860644-28-6 simsonpharma.compharmaffiliates.comallmpus.com |

| Molecular Formula | C22H23ClN6O synzeal.comsimsonpharma.comallmpus.com |

| Molecular Weight | 422.91 g/mol simsonpharma.comallmpus.com |

Elucidation of the Specific Structural Relationship to Losartan Drug Substance

This compound is a positional isomer of the active pharmaceutical ingredient, Losartan. ingentaconnect.com The core molecular structure of both compounds consists of a substituted imidazole (B134444) ring linked to a biphenyl-tetrazole moiety. The key structural difference lies in the substitution pattern on the imidazole ring.

In the Losartan molecule, the hydroxymethyl group (-CH2OH) is at the 4-position and the chloro group (-Cl) is at the 5-position of the imidazole ring. Conversely, in this compound, the positions of these two substituents are swapped: the chloro group is at the 5-position and the hydroxymethyl group is at the 4-position. synzeal.comsimsonpharma.comallmpus.com This isomeric relationship is the reason it is often referred to as "Isolosartan" or "Losartan 5-Chloro Isomer". synthinkchemicals.comsynzeal.comallmpus.com

Table 2: Structural Comparison of Losartan and this compound

| Feature | Losartan | This compound |

|---|---|---|

| Imidazole Ring Substitution | 4-chloro, 5-hydroxymethyl | 5-chloro, 4-hydroxymethyl synzeal.comsimsonpharma.comallmpus.com |

| Relationship | Positional Isomers ingentaconnect.com |

Mechanistic Pathways and Synthetic Routes for Losartan Impurity C Formation

Process-Related Formation Mechanisms During Losartan (B1675146) Synthesis

The formation of Losartan Impurity C can occur during the manufacturing process of Losartan itself, arising from specific side reactions and the influence of various reagents and conditions.

One identified pathway for the formation of a related impurity, designated as Impurity-C or an ester analogue of Losartan, involves an esterification reaction. asianpubs.org This reaction targets the primary alcohol group on the imidazole (B134444) ring of the Losartan molecule. asianpubs.org The precursor to this impurity is Losartan itself. asianpubs.org

The formation of the ester-type Impurity C is influenced by specific reagents used during the synthesis and purification stages. asianpubs.org

Acetic Anhydride (B1165640) and Dimethyl Formamide (DMF) : The reaction of Losartan with acetic anhydride in the presence of dimethylformamide can lead to the formation of an ester impurity. asianpubs.org In a laboratory setting, heating a mixture of Losartan, dichloromethane, acetic anhydride, and DMF to reflux resulted in the formation of this impurity. asianpubs.org

Acetone (B3395972) : The use of acetone during the final product isolation stage has also been identified as a condition that can promote the formation of the ester derivative impurity. asianpubs.org The alcohol group of Losartan is converted to an ester, leading to the presence of this impurity at levels around 0.05% as detected by HPLC. asianpubs.org

Alkaline Conditions : The condensation step in Losartan synthesis, often carried out under basic conditions, can also contribute to the formation of impurities. tsijournals.com

| Reagent/Condition | Effect on Impurity Formation | Reference |

| Acetic Anhydride & DMF | Promotes esterification of Losartan's alcohol group. | asianpubs.org |

| Acetone (during isolation) | Can lead to the conversion of the alcohol group to an ester derivative. | asianpubs.org |

| Basic Reaction Conditions | Can contribute to the formation of various process-related impurities. | tsijournals.com |

This compound is a stereoisomer of Losartan, meaning it has the same chemical formula and connectivity but a different spatial arrangement of atoms. google.com Its formation is inherently linked to the synthesis of the imidazole ring and its subsequent N-alkylation. The key precursor to both Losartan and its isomer, Impurity C, is 2-butyl-4-chloro-5-hydroxymethylimidazole. This imidazole derivative exists in two tautomeric forms. asianpubs.org

The reaction of this intermediate with the biphenyl-methyl-bromide component can occur at two different nitrogen atoms on the imidazole ring. google.comasianpubs.org While the desired reaction leads to Losartan, alkylation at the other nitrogen atom results in the formation of the isomeric Impurity C. google.com The steric hindrance around the nitrogen atoms plays a crucial role; the nitrogen at position 1 is less sterically hindered than the nitrogen at position 3, making it more susceptible to reaction. google.com This difference in reactivity is exploited in controlled syntheses to favor the formation of one isomer over the other. google.com

Unambiguous Synthetic Routes for this compound as a Reference Standard

To accurately quantify and control this compound in the final drug product, a high-purity reference standard is required. google.com Specific synthetic routes have been developed to prepare this impurity unambiguously.

A described synthetic method for this compound starts with 2-n-butyl-4-imidazole aldehyde as a key raw material. google.com This approach allows for the controlled construction of the specific isomeric structure of Impurity C. google.com

A multi-step synthesis has been devised to produce high-purity this compound. google.com The general sequence involves:

Reduction : The initial raw material, 2-n-butyl-4-imidazole aldehyde (Compound VI), is reduced to the corresponding alcohol (Compound V). This is typically achieved using a reducing agent like sodium borohydride (B1222165) (NaBH₄) or potassium borohydride (KBH₄) in a solvent such as methanol. google.com

Combination (Alkylation) : The resulting alcohol intermediate (Compound V) is then reacted with a protected biphenyl-methyl component (Compound IV). This key step establishes the isomeric structure of Impurity C. The reaction is performed in the presence of a base like potassium carbonate in a solvent such as N,N-dimethylformamide (DMF). google.com

Chlorination : A subsequent chlorination step is performed to yield the chlorinated intermediate (Compound II). google.com

Deprotection : The final step involves the removal of the protecting group (often a trityl group) from the tetrazole ring. This is typically accomplished using an acidic solvent like hydrochloric acid, followed by neutralization with a base such as sodium hydroxide (B78521) or potassium hydroxide to yield the final product, this compound (Compound I). google.com

This controlled, stepwise synthesis ensures a high yield and purity (often exceeding 99%) of this compound, making it suitable for use as a reference standard in analytical testing. google.com

| Reaction Step | Reagents and Conditions | Outcome | Reference |

| Reduction | 2-n-butyl-4-imidazole aldehyde, NaBH₄ or KBH₄, Methanol | Formation of the corresponding alcohol intermediate. | google.com |

| Combination | Alcohol intermediate, Protected biphenyl-methyl component, K₂CO₃, DMF | Alkylation to form the protected Impurity C precursor. | google.com |

| Chlorination | Protected Impurity C precursor | Introduction of the chloro group. | google.com |

| Deprotection | Chlorinated intermediate, Acidic solvent (e.g., HCl), Basic reagent (e.g., NaOH) | Removal of protecting group to yield high-purity this compound. | google.com |

Purity Enhancement Strategies in Synthetic Methodologies

The control and minimization of impurities are critical aspects of active pharmaceutical ingredient (API) manufacturing. In the synthesis of Losartan, the formation of this compound, identified as the ester analogue 2-butyl-4-chloro-1-[[2'-(1H-tetrazol-5-yl)-1,1'-biphenyl)-4-yl]methyl]-1H-imidazole-5-ethanoate, presents a notable challenge. asianpubs.org This impurity typically arises during the final stages of synthesis or product isolation, often through the esterification of the primary alcohol group of the Losartan molecule. asianpubs.org Regulatory bodies like the European Pharmacopoeia mandate strict limits on such impurities, with the content of Impurity C in the Losartan bulk drug not permitted to exceed 0.1%. google.com Consequently, robust purity enhancement strategies are integral to the manufacturing process. These strategies encompass both the prevention of impurity formation through optimized reaction conditions and the removal of the impurity through sophisticated purification techniques.

Reaction Condition Optimization

The formation of this compound is frequently linked to the reagents and solvents used during the synthesis and workup procedures. One identified pathway involves the reaction of the primary alcohol on Losartan's imidazole ring with acetic anhydride. asianpubs.org Another potential source is the use of certain solvents, such as acetone, during product isolation, which can lead to the formation of this ester derivative. asianpubs.org

To mitigate the formation of Impurity C, several preventative strategies can be implemented in the synthetic methodology:

Solvent Selection: Careful selection of solvents for reaction and crystallization is paramount. Avoiding solvents that can act as or contain acylating agents is crucial. For instance, substituting acetone with alternative solvents during isolation and purification can prevent the esterification of Losartan. asianpubs.org

Reagent Control: Scrutinizing all reagents used in the final steps for potential acylating contaminants is necessary. The use of high-purity reagents minimizes the introduction of substances that could react with the hydroxyl group of Losartan.

Temperature and pH Control: The esterification reaction can be influenced by temperature and pH. Maintaining optimal control over these parameters during the final deprotection and isolation steps can significantly reduce the rate of Impurity C formation. For example, the deprotection of trityl losartan is performed under acidic conditions, followed by a pH adjustment to basic conditions for isolation. newdrugapprovals.org Careful management of these shifts is essential.

Purification Techniques

Despite optimizing synthetic conditions, trace amounts of this compound may still form. Therefore, effective purification methods are essential to ensure the final API meets the required purity standards. The primary strategies for removing this impurity are crystallization and salt formation/conversion.

Crystallization-Based Purification

Crystallization is a powerful technique for purifying APIs by separating the desired compound from its impurities based on differences in solubility. The process for Losartan potassium has been refined to effectively remove process-related impurities, including Impurity C.

Key aspects of crystallization for purity enhancement include:

Solvent Systems: The choice of solvent or solvent mixture is critical. Isopropanol-water is a commonly used system for the crystallization of Losartan potassium. newdrugapprovals.org The process may involve azeotropic distillation to precisely control the water content, which influences the crystallization process and impurity profile. newdrugapprovals.org

Anti-Solvent Addition: The addition of a non-polar anti-solvent, such as n-heptane or cyclohexane, can be used to induce precipitation and enhance the recovery of the purified Losartan salt. newdrugapprovals.orggoogle.com This technique alters the solubility of Losartan potassium, causing it to crystallize out while impurities may remain in the solvent mixture.

Table 1: Crystallization Parameters for Losartan Potassium Purification

| Parameter | Description | Rationale | Source |

|---|---|---|---|

| Solvent System | Isopropanol-water | Provides good solubility for Losartan potassium at higher temperatures and lower solubility upon cooling, facilitating crystallization. | newdrugapprovals.org |

| Co-solvent | Toluene | Used for extraction and can be part of the crystallization medium. | asianpubs.orgnewdrugapprovals.org |

| Anti-Solvent | n-Heptane, Cyclohexane | Reduces the solubility of Losartan potassium in the mother liquor, increasing the yield of the crystalline product. | newdrugapprovals.orggoogle.com |

| Water Content Control | Azeotropic distillation | Precise control of water content (e.g., to ~2.6% or even 0.02-0.11%) is crucial for optimal crystallization and purity. | newdrugapprovals.org |

| Temperature | Cooling and drying at ~45-50°C | Controlled cooling promotes the formation of well-defined crystals, and vacuum drying removes residual solvents. | newdrugapprovals.org |

Purification via Salt Formation and Conversion

An effective strategy for purifying Losartan involves the conversion between its amphoteric form and its alkaline salts (e.g., sodium or potassium salts). google.com This process leverages the differential solubility of the amphoteric substance and its salts to remove impurities.

The general procedure involves:

Dissolving crude Losartan (containing impurities) in a suitable solvent.

Adding a base (e.g., potassium t-butoxide or sodium t-butoxide) to form the corresponding salt, which then precipitates from the solution as a crystalline solid. google.com

Isolating the crystalline salt by filtration.

If required, the purified salt can be converted back to the high-purity amphoteric Losartan by adjusting the pH. google.com

This conversion efficiently purifies the compound, resulting in amphoteric Losartan with a low level of impurities, suitable for the preparation of the final pharmaceutical-grade potassium salt. google.com

Table 2: Summary of Purity Enhancement Strategies

| Strategy | Method | Key Considerations | Outcome |

|---|---|---|---|

| Prevention | Optimization of Reaction Conditions | Avoidance of acylating agents (e.g., acetic anhydride) and specific solvents (e.g., acetone) in final steps. asianpubs.org | Minimizes the initial formation of this compound. |

| Removal | Recrystallization | Choice of appropriate solvent/anti-solvent systems (e.g., isopropanol/water, cyclohexane). newdrugapprovals.orggoogle.com | Physically separates Impurity C from the Losartan API. |

| Removal | Salt Formation/Conversion | Conversion of amphoteric Losartan to a crystalline potassium or sodium salt. google.com | Leverages solubility differences for effective purification. |

| Removal | Chromatography | Column chromatography can be used, particularly for isolating and characterizing impurities, but is less common for bulk production. newdrugapprovals.orgnewdrugapprovals.org | High-resolution separation for analytical purposes or small-scale purification. |

Through the systematic application of these purity enhancement strategies—from preventative measures in the synthetic design to advanced purification techniques—manufacturers can reliably produce Losartan potassium that adheres to the stringent purity requirements of regulatory authorities.

Advanced Analytical Methodologies for Detection, Identification, and Quantification of Losartan Impurity C

Chromatographic Techniques for Separation and Detection

Chromatographic methods are fundamental in separating Losartan (B1675146) Impurity C from the active pharmaceutical ingredient (API) and other related substances. These techniques provide the necessary resolution to isolate the impurity for subsequent identification and quantification.

High-Performance Liquid Chromatography (HPLC) Method Development for Losartan Impurity C

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Losartan and its impurities. ontosight.aiveeprho.com The development of a robust HPLC method is critical for the routine quality control of Losartan drug substance and products. A typical reversed-phase HPLC method involves a C18 column and a mobile phase consisting of an aqueous buffer and an organic modifier. asianpubs.orgasianpubs.org

One study detailed an in-house LC method using a Nucleosil C18 column (250 × 4.6 mm, 5 µm) with a mobile phase of 0.02 M potassium dihydrogen phosphate (B84403) (KH2PO4) and acetonitrile (B52724) (750:250, v/v) at a pH of 2.5. asianpubs.org Detection was carried out at 220 nm with a flow rate of 1.0 mL/min. asianpubs.org This method successfully resolved this compound from the main component and other impurities. asianpubs.org Another gradient HPLC method was developed for the simultaneous determination of Losartan and eleven of its related impurities, including Impurity C. ingentaconnect.com This method utilized an ACCHROM ODS-C18 column (250 mm × 4.6 mm, 5 µm) with a mobile phase of acetonitrile and 0.1% phosphoric acid, also with UV detection at 220 nm and a flow rate of 1.0 mL/min. ingentaconnect.com The column temperature was maintained at 35°C. ingentaconnect.com

For applications requiring mass spectrometry compatibility, the phosphoric acid in the mobile phase can be substituted with a volatile acid like formic acid. sielc.com The specificity of HPLC methods is crucial to ensure that the peak corresponding to this compound is free from interference from other components in the sample matrix. ingentaconnect.com

Table 1: HPLC Method Parameters for this compound Analysis

| Parameter | Method 1 | Method 2 |

| Column | Nucleosil C18 (250 × 4.6 mm, 5 µm) asianpubs.org | ACCHROM ODS-C18 (250 mm × 4.6 mm, 5 µm) ingentaconnect.com |

| Mobile Phase | 0.02 M KH2PO4 and Acetonitrile (750:250, v/v), pH 2.5 asianpubs.org | Acetonitrile and 0.1% Phosphoric Acid (gradient) ingentaconnect.com |

| Flow Rate | 1.0 mL/min asianpubs.org | 1.0 mL/min ingentaconnect.com |

| Detection | UV at 220 nm asianpubs.org | UV at 220 nm ingentaconnect.com |

| Column Temp. | Not Specified | 35°C ingentaconnect.com |

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Sensitivity

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering faster analysis times, improved resolution, and enhanced sensitivity due to the use of smaller particle size columns (typically <2 µm). A UPLC-MS/MS method has been developed for the quantification of nitrosamine (B1359907) impurities in Losartan, demonstrating the superior retention capabilities of modern columns for polar compounds. waters.com While this study focused on nitrosamines, the principles of UPLC for enhanced sensitivity and resolution are directly applicable to the analysis of this compound. The use of smaller particle columns, such as those with 3 µm particles, is also available for faster UPLC applications. sielc.com

Preparative Chromatography for Isolation of this compound

For the definitive structural elucidation of an impurity, it is often necessary to isolate a pure sample. Preparative chromatography is the method of choice for this purpose. Both low-pressure and high-pressure preparative liquid chromatography have been successfully employed to isolate impurities from Losartan. asianpubs.orgnih.gov

In one instance, a reversed-phase preparative HPLC was used to isolate two dimeric impurities from an impurity-enriched sample of Losartan. asianpubs.org The fractions collected from the preparative column were analyzed by analytical HPLC to confirm their purity before being concentrated and lyophilized to obtain the pure impurity. asianpubs.org Similarly, low-pressure reversed-phase column chromatography has been used to isolate a process impurity from crude Losartan, achieving a purity of over 99% after recrystallization. nih.gov These isolation techniques are essential for obtaining sufficient quantities of this compound for comprehensive spectroscopic analysis.

Spectroscopic and Spectrometric Techniques for Structural Elucidation and Quantification

Once separated, spectroscopic and spectrometric techniques are employed to confirm the identity and determine the structure of this compound, as well as to quantify its presence at low levels.

Mass Spectrometry (MS, LC-MS/MS, High-Resolution MS, Q-TOF) for Molecular Information

Mass spectrometry (MS) is a powerful tool for obtaining molecular weight and structural information of impurities. ontosight.ai When coupled with liquid chromatography (LC-MS), it becomes an indispensable technique for the identification of impurities in complex mixtures. veeprho.comjournalwjarr.com

LC-MS/MS, a tandem mass spectrometry technique, has been used for the study of known and unknown impurities in Losartan. ingentaconnect.com The fragmentation patterns obtained from MS/MS experiments provide valuable information about the structure of the impurity. For instance, the structure of this compound was characterized based on mass spectral data obtained from LC-MS analysis. asianpubs.org

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. This is particularly useful in distinguishing between compounds with the same nominal mass but different chemical formulas. nih.gov Quadrupole Time-of-Flight (Q-TOF) mass spectrometers are a type of HRMS instrument that has been used for the structural identification of organic compounds and can be applied to the analysis of Losartan impurities. ajpaonline.com Studies have utilized LC-HRMS methods for the determination of various impurities in Losartan drug products. fda.govnih.gov

Table 2: Mass Spectrometry Techniques for this compound

| Technique | Application | Key Information Provided |

| LC-MS | Identification of impurities in Losartan. veeprho.com | Molecular weight of the impurity. asianpubs.org |

| LC-MS/MS | Structural elucidation of known and unknown impurities. ingentaconnect.com | Fragmentation patterns for structural confirmation. asianpubs.org |

| HRMS (Q-TOF) | Accurate mass measurement and elemental composition determination. nih.govajpaonline.com | High-resolution mass data for unambiguous identification. fda.govnih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive technique for the structural elucidation of organic molecules, including pharmaceutical impurities. conicet.gov.ar Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to provide a complete picture of the molecular structure.

For this compound, 1H NMR and 13C NMR spectra are crucial for identifying the different protons and carbons in the molecule. asianpubs.org In one study, the characterization of this compound was achieved using a Varian unity plus 200/400 MHz instrument, with the sample dissolved in DMSO-d6. asianpubs.org The 1H NMR spectrum of the synthesized Impurity C confirmed its structure as 2-butyl-4-chloro-1-[[2'-(1H-tetrazol-5-yl)-1,1'-biphenyl)-4-yl]methyl]-1H-imidazole-5-ethanoate. asianpubs.org

2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between different atoms in the molecule, providing unequivocal structural assignment. asianpubs.orgsigmaaldrich.com The isolation of the impurity by preparative chromatography is often a prerequisite for obtaining high-quality NMR data. asianpubs.org

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique utilized for the identification of functional groups within a molecule, providing a molecular fingerprint. In the context of this compound, FT-IR plays a crucial role in its structural confirmation by identifying key vibrational frequencies associated with its specific functional groups. mdpi.com

The FT-IR spectrum of a compound reveals characteristic absorption bands corresponding to the vibrations of specific chemical bonds. For this compound, which is structurally similar to losartan, the presence of key functional groups such as the tetrazole ring, imidazole (B134444) ring, and biphenyl (B1667301) system can be confirmed. ontosight.ai Studies have shown that FT-IR can differentiate between losartan and its related impurities by highlighting subtle shifts in peak positions and intensities. For instance, the degradation of losartan can lead to the appearance of new IR bands, such as a C=O stretching vibration around 1740 cm⁻¹, indicating the formation of a new carbonyl-containing product. mdpi.com

Detailed analysis of the FT-IR spectrum of this compound would involve the identification of characteristic peaks. While a specific spectrum for Impurity C is not publicly detailed, a comparative analysis with losartan's known spectrum is informative. The FT-IR spectrum of losartan typically shows peaks representing N-H stretching, O-H stretching, aromatic and aliphatic C-H stretching, C=C stretching, and C-Cl stretching. researchgate.net Any modification in the structure, as is the case with Impurity C, would result in a distinguishable FT-IR spectrum.

Table 1: Representative FT-IR Functional Group Analysis for Losartan and Potential Impurities

| Functional Group | Typical Wavenumber (cm⁻¹) | Relevance to Losartan and its Impurities |

| O-H Stretch | 3200 - 3600 | Present in the hydroxymethyl group of losartan and some impurities. |

| N-H Stretch (Tetrazole) | 3100 - 3500 | Characteristic of the tetrazole ring. |

| Aromatic C-H Stretch | 3000 - 3100 | Indicates the presence of the biphenyl system. |

| Aliphatic C-H Stretch | 2850 - 2960 | Corresponds to the butyl side chain. |

| C=N Stretch (Imidazole) | 1600 - 1680 | Characteristic of the imidazole ring. |

| C=C Stretch (Aromatic) | 1450 - 1600 | Confirms the presence of aromatic rings. |

| C-O Stretch | 1050 - 1250 | Associated with the hydroxymethyl group. |

| C-Cl Stretch | 700 - 800 | Indicates the presence of the chlorine atom on the imidazole ring. |

This table is illustrative and based on general FT-IR correlation charts and known spectra of losartan.

Analytical Method Validation Principles and Practices for this compound (ICH Q2 (R1) Compliance)

The validation of an analytical method is a prerequisite to its application in routine quality control, ensuring that the method is suitable for its intended purpose. The ICH Q2 (R1) guideline provides a comprehensive framework for validating analytical procedures. ingentaconnect.compharmanueva.comnih.gov The validation of methods for quantifying this compound must demonstrate specificity, selectivity, robustness, appropriate detection and quantification limits, accuracy, precision, and linearity. ingentaconnect.com

Specificity, Selectivity, and Robustness

Specificity and Selectivity are the abilities of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, and matrix components. pharmanueva.comscielo.br For this compound, this is typically demonstrated by developing a high-performance liquid chromatography (HPLC) method that can separate the impurity from the main losartan peak and other related substances. ingentaconnect.comasianpubs.org The use of a photodiode array (PDA) detector can further confirm peak purity, ensuring that the chromatographic peak corresponding to Impurity C is not co-eluting with other components. walshmedicalmedia.com In one study, the specificity of an HPLC method for losartan and its impurities was confirmed by the absence of interference from placebo components at the retention time of the analytes. royalsocietypublishing.org

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. scielo.br For an HPLC method, these variations can include changes in the mobile phase composition, pH, flow rate, and column temperature. royalsocietypublishing.org A study validating a method for losartan and its impurities would typically show that the results remain acceptable, with the relative standard deviation (%RSD) of the responses being within a predefined limit (e.g., <2%), despite these minor changes. royalsocietypublishing.org

Determination of Detection (LOD) and Quantification (LOQ) Limits

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ingentaconnect.com These limits are crucial for impurity profiling, as impurities need to be controlled at very low levels.

The LOD and LOQ are often calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve. nih.govroyalsocietypublishing.org For the analysis of losartan and related substances, highly sensitive methods like HPLC-UV or LC-MS are employed to achieve low LOD and LOQ values, often in the parts per million (ppm) or even parts per billion (ppb) range. walshmedicalmedia.comsysrevpharm.org For example, a validated HPLC method for losartan potassium reported an LOD of 0.036 µg/mL and an LOQ of 0.110 µg/mL. walshmedicalmedia.com Another study on losartan impurities determined LOD and LOQ values at the ng/mL level. ingentaconnect.com

Table 2: Illustrative LOD and LOQ Data for Losartan Analytical Methods

| Analytical Method | Analyte | LOD | LOQ |

| UV Spectrophotometry | Losartan Potassium | 0.489 ppm sysrevpharm.org | 1.511 ppm sysrevpharm.org |

| RP-HPLC | Losartan Potassium | 0.036 µg/mL walshmedicalmedia.com | 0.110 µg/mL walshmedicalmedia.com |

| RP-HPLC | Losartan Potassium | 1.779 µg/ml researchgate.net | 5.393 µg/ml researchgate.net |

This table presents data from different studies and methods for Losartan Potassium, illustrating the range of detection and quantification capabilities.

Accuracy, Precision, and Linearity Studies

Accuracy represents the closeness of the test results obtained by the method to the true value. It is typically assessed using the recovery method, where a known amount of the impurity standard is spiked into a sample matrix. sysrevpharm.org The percentage recovery is then calculated. For methods analyzing losartan impurities, the acceptance criteria for accuracy are often within 97.00% to 103.00% recovery. ingentaconnect.com

Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. researchgate.net It is usually evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst variation), and reproducibility (inter-laboratory precision). The precision is expressed as the %RSD, which should typically be less than 2%. walshmedicalmedia.com

Linearity is the ability of the analytical procedure to obtain test results that are directly proportional to the concentration of the analyte within a given range. sysrevpharm.org For this compound, a linear relationship would be established by analyzing a series of solutions of known concentrations. The linearity is evaluated by the correlation coefficient (r) or the coefficient of determination (r²), which should ideally be close to 1 (e.g., >0.999). ingentaconnect.com A study on losartan potassium demonstrated linearity in the concentration range of 5-15 ppm with a correlation coefficient (R²) of 0.994. sysrevpharm.orgresearchgate.net

Table 3: Summary of Validation Parameters from a Representative HPLC Method for Losartan Analysis

| Validation Parameter | Typical Range/Value | Acceptance Criteria |

| Linearity (r²) | 0.994 - 0.999 walshmedicalmedia.comsysrevpharm.org | > 0.99 |

| Accuracy (% Recovery) | 90% - 110% sysrevpharm.org | Typically 98.0% to 102.0% |

| Precision (%RSD) | ||

| - Repeatability (Intra-day) | < 2% sysrevpharm.org | < 2% |

| - Intermediate Precision (Inter-day) | < 2% walshmedicalmedia.com | < 2% |

This table provides a generalized summary based on published validation data for losartan and its impurities.

Impurity Profiling and Control Strategies in Losartan Drug Substance and Pharmaceutical Products

Comprehensive Impurity Profiling Approaches for Losartan (B1675146) Impurity C

The thorough analysis of impurities is a critical aspect of ensuring the quality and safety of losartan, an angiotensin II receptor blocker. daicelpharmastandards.com A comprehensive impurity profile for Losartan Impurity C, an isomer of the active pharmaceutical ingredient (API), involves a combination of analytical strategies to detect, identify, and quantify its presence in both the drug substance and the final pharmaceutical products. ingentaconnect.comnih.gov this compound, chemically known as [2-butyl-5-chloro-1-[[2′-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-imidazol-4-yl]methanol, is a process-related impurity that can arise during synthesis. synzeal.comgoogle.com

Advanced analytical techniques are employed to build a complete picture of the impurity landscape. High-performance liquid chromatography (HPLC) is a foundational technique for separation and quantification. asianpubs.org Furthermore, the coupling of liquid chromatography with high-resolution mass spectrometry (LC-MS/HRMS) has become indispensable, allowing for a deeper understanding of the impurity profile. researchgate.netnih.gov This dual approach enables both the targeted monitoring of known impurities like Impurity C and the untargeted discovery of new or unexpected related substances. researchgate.netnih.gov

Targeted screening methods are developed and validated specifically for the detection and quantification of known impurities, including this compound. asianpubs.org The most common technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), often paired with ultraviolet (UV) detection. asianpubs.orgresearchgate.net These methods are optimized to ensure sufficient separation (resolution) between the main losartan peak and the peaks of its various impurities. bulletin.am

Validation of these methods confirms their selectivity, linearity, accuracy, and precision, ensuring they are suitable for routine quality control. bulletin.am For instance, a typical HPLC method can reliably separate and quantify this compound from losartan and other related substances like impurities B, D, E, F, and G. ingentaconnect.comresearchgate.net The sensitivity of these methods is crucial, with limits of detection and quantification often in the nanogram-per-milliliter (ng/mL) range, allowing for the control of the impurity at very low levels as required by regulatory standards. ingentaconnect.comresearchgate.net

The table below summarizes typical chromatographic conditions used in targeted screening for this compound.

| Parameter | Conditions | Source(s) |

| Column | ACCHROM ODS-C18 (250 mm × 4.6 mm, 5 µm) or Diaspher C18 | researchgate.netbulletin.am |

| Mobile Phase | Gradient elution with Acetonitrile (B52724) and a buffer (e.g., 0.1% Phosphoric Acid or Phosphate (B84403) Buffer pH 2.5) | researchgate.netbulletin.am |

| Flow Rate | 1.0 mL/min to 1.5 mL/min | researchgate.netbulletin.am |

| Detection | UV at 220 nm or 230 nm | researchgate.netbulletin.am |

| Column Temperature | 35°C or 30°C | ingentaconnect.combulletin.am |

While targeted methods are essential for monitoring known impurities, untargeted screening is vital for detecting unexpected or novel impurities that may arise from changes in synthesis routes, raw materials, or degradation. researchgate.netnih.gov This approach typically utilizes advanced techniques like liquid chromatography combined with high-resolution mass spectrometry (LC-MS/HRMS). researchgate.netnih.gov

Untargeted screening allows for a broader and more comprehensive analysis of the drug product. nih.gov By comparing the impurity profiles of different batches or samples, analysts can identify previously unknown compounds. nih.gov This capability is crucial for preventing recalls due to harmful unexpected impurities, as has been seen with the detection of N-nitrosamine and azido (B1232118) impurities in losartan products in the past. nih.gov The combination of untargeted and targeted screening provides a robust strategy for ensuring the comprehensive quality and safety of losartan drug products. nih.govnih.gov

Pharmaceutical Development Strategies for Mitigating this compound Formation

Controlling the formation of this compound is a key objective during the pharmaceutical development and manufacturing of losartan. This involves a deep understanding of the chemical synthesis and the implementation of strategic control measures.

This compound is a stereoisomer of losartan, meaning it has the same chemical formula and molecular weight but a different structural arrangement. ingentaconnect.comnih.gov Its formation is directly linked to the synthesis process. ingentaconnect.com One patented synthesis method for this compound involves using 2-n-butyl-4-imidazole aldehyde as a starting material, followed by reduction, combination, chlorination, and deprotection reactions. google.com

Understanding the reaction mechanisms is critical for control. For example, in one step of losartan synthesis, the reaction selectivity is influenced by steric hindrance, which can favor the formation of the desired product over its isomer, Impurity C. google.com By carefully optimizing reaction conditions—such as temperature, reaction time, pH, and the choice of reagents and solvents—manufacturers can minimize the formation of this and other impurities. google.comgoogle.com In-process controls (IPCs) are implemented at critical steps of the manufacturing process to monitor the formation of impurities and ensure they remain below specified limits, preventing their propagation into the final drug substance. ingentaconnect.com

Quality by Design (QbD) is a systematic, science- and risk-based approach to pharmaceutical development that aims to build quality into the product from the beginning. bioprocessonline.comqbdexpert.com The application of QbD principles is highly effective in controlling impurities like this compound. nih.govnih.gov

The QbD process for impurity control involves several key steps:

Defining the Quality Target Product Profile (QTPP): This predefines the desired quality characteristics of the final drug product, including strict limits for impurities. qbdexpert.com

Identifying Critical Quality Attributes (CQAs): Impurity levels, including that of this compound, are considered CQAs as they can impact the safety and efficacy of the drug. qbdexpert.com

Risk Assessment: This step identifies and ranks process parameters (Critical Process Parameters or CPPs) and material attributes (Critical Material Attributes or CMAs) that could affect the CQAs. qbdexpert.com

Design of Experiments (DoE): Statistical tools are used to systematically study the effects of CPPs and CMAs on impurity formation. nih.govresearchgate.net

Establishing a Design Space: Based on the DoE, a multidimensional design space is defined. Operating within this space ensures that the process consistently produces a product that meets the predefined quality standards, including the limit for this compound. qbdexpert.com

Implementing a Control Strategy: This includes in-process controls and final product testing to ensure the process remains within the design space during routine manufacturing. qbdexpert.com

By employing a QbD approach, manufacturers can develop a robust and well-understood process that minimizes variability and consistently controls the formation of this compound. bioprocessonline.comqbdexpert.com

Role of Certified Reference Materials and Working Standards for this compound

Certified Reference Materials (CRMs) and working standards for this compound are indispensable tools for the quality control of losartan drug substance and products. synzeal.comsynthinkchemicals.com These highly purified and well-characterized materials serve as the benchmark against which production batches are tested. indiamart.com

The primary functions of these reference standards include:

Identification: Confirming the identity of an impurity peak in a chromatogram by comparing its retention time to that of the standard. bulletin.am

Quantification: Accurately determining the amount of this compound present in a sample by comparing the peak response to that of a known concentration of the reference standard. ingentaconnect.com

Method Validation: Used during the validation of analytical methods to demonstrate specificity, linearity, accuracy, and precision. synzeal.comindiamart.com

Suppliers of these standards provide a comprehensive Certificate of Analysis (CoA) that includes detailed characterization data from techniques such as ¹H-NMR, Mass Spectrometry (MS), and HPLC to confirm the structure and purity of the compound. daicelpharmastandards.comsynthinkchemicals.com The availability and use of these qualified reference standards are fundamental for meeting the stringent requirements of regulatory bodies and ensuring the consistent quality and safety of losartan medications. synzeal.comsynthinkchemicals.com

Regulatory Landscape and Pharmacopoeial Standards for Losartan Impurities, Including Impurity C

International Council for Harmonisation (ICH) Guidelines (Q3A, Q11) on Impurities in New Drug Substances

The International Council for Harmonisation (ICH) provides globally recognized guidelines for the control of impurities. The primary documents governing impurities in new drug substances are ICH Q3A(R2) and ICH Q11. europa.eutga.gov.au

ICH Q3A(R2), "Impurities in New Drug Substances," provides guidance for the content and qualification of impurities in new drug substances produced by chemical synthesis. europa.eu It classifies impurities into organic, inorganic, and residual solvents. gmp-compliance.orgyoutube.com The guideline establishes thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug. youtube.comich.org

Reporting Threshold: A limit above which an impurity must be reported in the registration application. ich.org

Identification Threshold: A limit above which the regulatory authority requires the impurity's structure to be characterized. youtube.comich.org

Qualification Threshold: A limit above which an impurity's biological safety must be established. youtube.comich.org

A level of any impurity that has been adequately tested in safety and/or clinical studies is considered qualified. fda.gov

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

This table summarizes the thresholds for impurities as defined in the ICH Q3A(R2) guideline. ich.org

ICH Q11, "Development and Manufacture of Drug Substances," complements Q3A by describing approaches to developing and understanding the manufacturing process. pharmtech.comfda.goveuropa.eu It emphasizes that the manufacturing process should be designed to reduce impurities and outlines the information that should be provided in regulatory filings to demonstrate control over the formation, fate, and purging of impurities. pharmtech.comfda.govfda.gov An enhanced approach using risk management is encouraged to identify and understand process parameters that impact critical quality attributes, including impurity levels. europa.eu

Major Pharmacopoeial Monographs and Their Specific Requirements for Losartan (B1675146) Impurities (e.g., United States Pharmacopeia, European Pharmacopoeia)

Major pharmacopoeias, such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.), provide detailed monographs for Losartan Potassium that include specific tests and acceptance criteria for impurities.

European Pharmacopoeia (Ph. Eur.) The Ph. Eur. monograph for Losartan Potassium (2232) lists several specified impurities that are individually named and limited. swissmedic.chphenomenex.com These include Impurity D, J, K, L, and M. swissmedic.chdrugfuture.com Losartan Impurity C is not listed as a specified impurity in the monograph. Instead, it is controlled under the general acceptance criterion for "unspecified impurities." drugfuture.com

The limits set by the Ph. Eur. are as follows:

Impurity D: Not more than 0.15% swissmedic.chdrugfuture.com

Impurities J, K, L, M (each): Not more than 0.15% swissmedic.chdrugfuture.com

Unspecified impurities (each): Not more than 0.10% swissmedic.chdrugfuture.com

Total impurities: Not more than 0.3% drugfuture.com

United States Pharmacopeia (USP) The USP monograph for Losartan Potassium does not list specified impurities by letter code in the same way as the Ph. Eur. Instead, it sets general limits for any individual impurity and for the sum of all impurities based on chromatographic analysis. pharmacopeia.cnuspnf.com

The USP limits are:

Any individual impurity: Not more than 0.2% pharmacopeia.cnuspnf.com

Total impurities: Not more than 0.5% pharmacopeia.cnuspnf.com

Therefore, this compound would be controlled under the 0.2% limit for an individual impurity according to the USP monograph.

| Pharmacopoeia | Impurity Type | Acceptance Criteria (Limit) |

| European Pharmacopoeia (Ph. Eur.) | Specified Impurity D | ≤ 0.15% |

| Specified Impurities J, K, L, M (each) | ≤ 0.15% | |

| Unspecified Impurity (e.g., Impurity C) | ≤ 0.10% | |

| Total Impurities | ≤ 0.3% | |

| United States Pharmacopeia (USP) | Any Individual Impurity (e.g., Impurity C) | ≤ 0.2% |

| Total Impurities | ≤ 0.5% |

This table provides a comparative overview of impurity limits for Losartan Potassium as specified in the European Pharmacopoeia and the United States Pharmacopeia. swissmedic.chdrugfuture.compharmacopeia.cnuspnf.com

Regulatory Expectations for Control Limits and Thresholds for this compound

Based on the pharmacopoeial standards, the regulatory expectation for the control of this compound is that it must be maintained at or below the threshold for an unspecified/individual impurity.

Under the European Pharmacopoeia , the control limit for this compound is not more than 0.10% . drugfuture.com

Under the United States Pharmacopeia , the control limit for this compound is not more than 0.2% . pharmacopeia.cnuspnf.com

Pharmaceutical manufacturers must demonstrate that their manufacturing process consistently produces Losartan Potassium where Impurity C does not exceed these established limits. This is verified through validated analytical procedures as part of batch release testing and stability studies. fda.gov

Impact of Regulatory Updates on Losartan Impurity Management (e.g., Nitrosamine (B1359907) and Azido (B1232118) Impurity Issues as a general context for robust impurity control)

The regulatory landscape for impurity control has been significantly shaped by recent crises involving potentially carcinogenic impurities in sartan medications, including Losartan. The discovery of N-nitrosamines (like NDMA and NDEA) in 2018 and, subsequently, azido impurities in 2021, has led to heightened scrutiny and more stringent regulatory expectations for impurity management. pharmaffiliates.comedqm.euusp.org

The nitrosamine issue, which led to widespread recalls of valsartan, losartan, and other ARBs, was often traced back to changes in manufacturing processes that inadvertently created conditions for the formation of these impurities. usp.orgimpactanalytical.comnih.gov Regulatory agencies like the FDA and EMA responded by setting very low, strict temporary limits for these impurities and requiring all manufacturers to conduct comprehensive risk assessments of their processes. pharmtech.comresearchgate.netedqm.eu In some cases, to prevent critical drug shortages, the FDA temporarily allowed the distribution of Losartan with levels of the nitrosamine NMBA above the interim acceptable limit, but below a higher threshold deemed safe for short-term exposure. raps.orgtctmd.commedscape.comfda.gov This highlighted the profound impact that impurity issues can have on the global drug supply. uspharmacist.com

Similarly, the detection of a potentially mutagenic azido impurity (AZBT) in some batches of Losartan and Irbesartan led to further recalls and investigations. edqm.eulgcstandards.com Initially treated as a potential mutagen requiring control at the Threshold of Toxicological Concern (TTC), the specific losartan azido impurity was later confirmed to be non-mutagenic in vivo, allowing it to be controlled as a standard non-mutagenic impurity under ICH Q3A guidelines. bfarm.deusp.org

Stability and Degradation Studies of Losartan Drug Substance Relevant to Impurity Formation

Forced Degradation and Stress Testing Methodologies for Losartan (B1675146)

Forced degradation studies for Losartan are conducted based on the International Council for Harmonisation (ICH) guidelines to assess its intrinsic stability. researchgate.net These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing, such as hydrolysis, oxidation, photolysis, and thermal stress. walshmedicalmedia.comajrconline.org The goal is to induce degradation to a target level, which helps in developing and validating stability-indicating analytical methods. researchgate.netajrconline.org

The typical stress conditions applied to Losartan include:

Acid Hydrolysis: Losartan is exposed to acidic media, such as 0.1 M to 1.0 M hydrochloric acid (HCl). latamjpharm.org Studies have shown that Losartan potassium degrades under acidic conditions. walshmedicalmedia.com For instance, when stressed in 1 M HCl at 70°C for 14 days, a total degradation of 0.72% was observed. lenus.ienih.gov

Base Hydrolysis: The drug is subjected to basic conditions using reagents like 0.1 M sodium hydroxide (B78521) (NaOH). Losartan has been found to be relatively stable under basic conditions, with degradation often being less than 1% after seven days at room temperature. nih.govresearchgate.netsemanticscholar.org However, one study noted that Impurity J increased significantly under alkaline degradation conditions. ingentaconnect.com

Oxidation: Oxidative stress is typically induced using hydrogen peroxide (H₂O₂). Studies using 3% H₂O₂ have shown significant degradation of Losartan, reaching approximately 10% after seven days at room temperature, indicating its susceptibility to oxidation. nih.govresearchgate.netsemanticscholar.org Another study reported a total degradation of 1.93% under similar oxidative conditions. lenus.ienih.gov

Thermal Degradation: To assess thermal stability, Losartan is exposed to dry heat at elevated temperatures, such as 70°C or 80°C. latamjpharm.orginnovareacademics.in The drug substance has demonstrated high thermal stability, with one study showing negligible degradation (<0.1%) after being kept in a drying chamber at 80°C for 24 hours. latamjpharm.org

Photodegradation: Photostability testing is also a key component of stress testing, where the drug is exposed to light. lenus.iemdpi.com Losartan has been shown to be photodegradable. lenus.ie

The table below summarizes the methodologies commonly employed in the forced degradation of Losartan.

| Stress Condition | Reagent/Method | Observed Degradation | Reference |

|---|---|---|---|

| Acid Hydrolysis | 1 M HCl at 70°C for 14 days | 0.72% | lenus.ienih.gov |

| Acid Hydrolysis | 1.0 M HCl (reflux for 2h) | Two degradation products observed | latamjpharm.org |

| Base Hydrolysis | 0.1 M NaOH at Room Temp. for 7 days | <1% | nih.govresearchgate.netsemanticscholar.org |

| Oxidation | 3% H₂O₂ at Room Temp. for 7 days | ~10% | nih.govresearchgate.netsemanticscholar.org |

| Oxidation | 3% v/v H₂O₂ at Room Temp. for 7 days | 1.93% | lenus.ienih.gov |

| Thermal (Dry Heat) | 80°C for 24 hours | <0.1% | latamjpharm.org |

| Photolysis | UV Light | Degradation observed | lenus.iemdpi.com |

Kinetic Studies of Losartan Degradation Processes

Kinetic studies are performed to understand the rate at which a drug degrades. This information is valuable for predicting the shelf-life of a drug product. The degradation of Losartan has been shown to follow different kinetic models depending on the specific stress conditions.

Thermal Degradation: The thermal decomposition of Losartan has been reported to follow first-order kinetics . innovareacademics.in This implies that the rate of degradation is directly proportional to the concentration of the drug.

Oxidative Degradation: In contrast, the degradation of Losartan potassium in a 3% (v/v) hydrogen peroxide solution was found to follow pseudo-zero-order kinetics . semanticscholar.orgresearchgate.net The rate constant for this process was determined to be 1.48 × 10⁻⁸ mol L⁻¹ day⁻¹. semanticscholar.orgresearchgate.net A pseudo-zero-order reaction occurs when the concentration of one reactant is so large that it remains effectively constant throughout the reaction, causing the rate to appear independent of the concentration of the other reactant.

Advanced Oxidation Processes: In studies investigating the degradation of Losartan in simulated fresh urine using sonochemistry and UVC/H₂O₂ processes, the degradation was observed to follow pseudo-first-order kinetics . mdpi.com

| Degradation Condition | Kinetic Model | Rate Constant (k) | Reference |

|---|---|---|---|

| Thermal | First-order | Not specified | innovareacademics.in |

| Oxidative (3% H₂O₂) | Pseudo-zero-order | 1.48 x 10⁻⁸ mol L⁻¹ day⁻¹ | semanticscholar.orgresearchgate.net |

| Sonochemical/UVC/H₂O₂ (in urine) | Pseudo-first-order | Not specified | mdpi.com |

Characterization of Losartan Degradation Products (General)

A primary outcome of forced degradation studies is the generation and subsequent identification of degradation products. The characterization of these products is performed using various analytical techniques, most notably high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netnih.gov

Different stress conditions lead to the formation of distinct degradation products:

Oxidative Degradation: This pathway is known to produce several impurities. In one study, forced degradation with H₂O₂ led to the formation of two major novel degradation products, designated DP-2 and DP-3, and one minor known product, DP-1. researchgate.netnih.gov Another study noted that Impurity K increased under oxidative conditions. ingentaconnect.com A separate analysis identified two degradation peaks with retention times of 7.87 and 8.55 minutes. lenus.ienih.gov

Acid Degradation: Treatment with strong acid (1.0 M HCl) resulted in two degradation products with relative retention times of 3.42 and 4.60. latamjpharm.org Another study using 1 M HCl at 70°C also found two potential degradation peaks at retention times of 9.80 and 12.54 minutes. lenus.ienih.gov Impurities M and L have been specifically identified as products of acid and thermal degradation. ingentaconnect.com

Alkaline Degradation: Impurity J has been reported to increase significantly under alkaline stress conditions. ingentaconnect.com

Photodegradation: Six photodegradation products have been reported, containing various functional groups such as -NH₂, -NH-CO-, and -OH. mdpi.com

Analytical methods have been developed to separate and quantify Losartan from its known impurities (including Impurity C) and the degradation products formed under stress. ingentaconnect.comresearchgate.net The table below summarizes some of the identified degradation products and the conditions under which they are formed.

| Impurity/Product Name | Formation Condition | Analytical Details | Reference |

|---|---|---|---|

| DP-1, DP-2, DP-3 | Oxidative (H₂O₂) | DP-2 and DP-3 are major novel products. | researchgate.netnih.gov |

| Impurity J | Alkaline | Increased significantly. | ingentaconnect.com |

| Impurity K | Oxidative | Increased under oxidative stress. | ingentaconnect.com |

| Impurity L | Acid & Thermal | Formed under acid and heat. | ingentaconnect.com |

| Impurity M | Acid & Thermal | Formed under acid and heat. | ingentaconnect.com |

| Unnamed Products | Acid (1 M HCl) | RRT of 3.42 and 4.60. | latamjpharm.org |

| Unnamed Products | Acid (1 M HCl at 70°C) | Retention times of 9.80 and 12.54 min. | lenus.ienih.gov |

| Unnamed Products | Oxidative (3% H₂O₂) | Retention times of 7.87 and 8.55 min. | lenus.ienih.gov |

Future Directions and Emerging Research in Losartan Impurity Science

Integration of Advanced Analytical Technologies for Trace Impurity Analysis

Ensuring the quality and safety of active pharmaceutical ingredients (APIs) requires the detection and quantification of impurities, even at trace levels. hwi-group.de The pharmaceutical industry is continuously integrating more sophisticated analytical technologies to meet and exceed stringent regulatory standards. biomedres.us

Standard methods for impurity detection include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS). biomedres.usontosight.aipharmaguideline.com These hyphenated techniques, such as LC-MS and GC-MS, are powerful tools for identifying and quantifying impurities in pharmaceuticals. ontosight.airesearchgate.net For losartan (B1675146) specifically, methods like HPLC-UV and ultra-performance liquid chromatography-triple quadrupole-mass spectrometry (UPLC-TQ-MS/MS) have been developed to detect and quantify various impurities, including potentially genotoxic nitrosamines. nih.govjopcr.comtechnologynetworks.com

Emerging trends point towards the adoption of even more sensitive and high-resolution technologies:

High-Resolution Mass Spectrometry (HRMS): HRMS is instrumental in detecting both known and unknown impurities with high accuracy and sensitivity. apacsci.comnih.gov A recent study on losartan potassium utilized HRMS to conduct a detailed screening of its degradation profile, successfully identifying 35 degradation products, ten of which were confirmed with reference substances. nih.gov This demonstrates the power of HRMS in characterizing complex impurity profiles beyond what is typically achievable with standard methods. nih.gov

Supercritical Fluid Chromatography (SFC): SFC is gaining traction as a green analytical technique that offers rapid and efficient separation of complex mixtures, making it a promising tool for impurity analysis. apacsci.com

Inductively Coupled Plasma (ICP) Techniques: For elemental and inorganic impurities, techniques like ICP-Mass Spectrometry (ICP-MS) and ICP-Optical Emission Spectroscopy (ICP-OES) provide exceptional sensitivity and accuracy, capable of detecting metals at ultra-trace levels. apacsci.comijpar.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a valuable tool for the structural elucidation of organic impurities, providing detailed information about the molecular structure that is complementary to mass spectrometry data. hwi-group.depharmatimesofficial.com

The integration of these advanced systems allows for a more comprehensive and precise approach to impurity profiling, ensuring that even minute quantities of substances like Losartan Impurity C are accurately identified and controlled. hwi-group.debiomedres.us

Computational Chemistry and Predictive Modeling for Impurity Formation Pathways

A proactive approach to impurity control involves predicting their formation before they arise. Computational chemistry and predictive modeling are becoming indispensable tools in this endeavor, allowing scientists to understand and forecast potential degradation pathways and impurity formation. nih.gov

In silico tools and software are used to model chemical reactions and predict the likelihood of various by-products. zamann-pharma.com These approaches include:

Structure-Activity Relationship (SAR) Models: These models assess molecular structures to pinpoint functional groups that are susceptible to reactions, such as nitrosation, which can lead to the formation of harmful impurities. zamann-pharma.com

Pathway Prediction Software: Programs like Lhasa's Zeneth® can predict degradation products based on the chemical structure of the API and the reaction conditions. nih.govjst.go.jp This allows for a theoretical understanding of potential stability issues. For example, in silico prediction was used to determine that a degradation product of the drug ranitidine (B14927) could be a precursor for the formation of the nitrosamine (B1359907) impurity NDMA. jst.go.jp

Quantum-Mechanical Approaches: For certain high-risk impurities like N-nitrosamines, quantum-mechanical models are being developed to predict their carcinogenic potency based on their electronic structure. researchgate.net This helps in risk assessment when new or unknown impurities are detected. researchgate.net

Artificial Intelligence (AI) and Machine Learning (ML): AI-assisted platforms are emerging that can predict and track impurities across complex, multi-step synthetic routes. chemrxiv.org These systems can take into account not just the primary reactants, but also reagents, solvents, and their own inherent impurities, providing a more holistic prediction of the final impurity profile. chemrxiv.org

By combining knowledge of the drug's degradation pathways with data on reactive impurities potentially present in manufacturing materials, a comprehensive risk assessment can be performed. nih.gov This predictive power enables the design of more robust manufacturing processes that minimize the formation of impurities like this compound from the outset.

Application of Green Chemistry Principles in Losartan Manufacturing to Minimize Impurities

Green chemistry, or sustainable chemistry, aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comsamipubco.com Adopting these principles in losartan synthesis not only minimizes environmental impact but also inherently leads to purer products by reducing side reactions and the need for toxic reagents that can end up as impurities. samipubco.cominstituteofsustainabilitystudies.com

Several research efforts have focused on developing greener synthetic routes for losartan:

Use of Greener Solvents: Traditional synthesis often relies on hazardous solvents. instituteofsustainabilitystudies.com Research has demonstrated the feasibility of using safer alternatives like water or ethanol (B145695) in key reaction steps for synthesizing losartan and related compounds. instituteofsustainabilitystudies.comnih.gov One study developed an efficient process for losartan synthesis where water was found to give a higher yield at 100°C compared to organic solvents for a critical step. researchgate.net

Bio-derived Catalysts: A sustainable approach to losartan synthesis involved using palladium nanoparticles (PdNPs) derived from brown seaweed as a recyclable nanocatalyst for the crucial Suzuki-Miyaura coupling step. mdpi.comnih.gov This method not only avoided the use of toxic reagents but also showed high catalytic activity and stability, with no detectable nitrosamine formation. mdpi.comnih.gov

Improved Process Efficiency: Green chemistry emphasizes "atom economy," which involves maximizing the incorporation of all materials used in the process into the final product. instituteofsustainabilitystudies.com Researchers have developed streamlined, efficient processes for preparing losartan intermediates with high yields, reducing waste and the potential for by-product impurities. researchgate.netresearchgate.netepa.gov

By redesigning the synthesis to be more environmentally friendly, the formation of impurities is often reduced at the source, aligning with the modern pharmaceutical industry's goals of sustainability and enhanced product quality. samipubco.comnih.gov

Development of Novel Remediation and Purification Technologies for Impurities

While preventing impurity formation is the ideal, effective purification technologies remain critical for ensuring the final API meets stringent purity standards. seppure.com Beyond traditional methods like crystallization, distillation, and standard chromatography, novel technologies are being developed for more efficient and selective impurity removal. seppure.compharmtech.com

Advanced Filtration Technologies: Organic Solvent Nanofiltration (OSN) is an emerging membrane-based technology that offers a milder and more controlled separation process compared to traditional methods like distillation, which can cause thermal degradation of the API. seppure.com OSN membranes can be used for the precise removal of contaminants, including genotoxic impurities, based on their size, shape, and charge. seppure.com

Novel Adsorption Materials: Adsorption is a cost-effective and widely applicable purification method. acs.org Research is ongoing into novel adsorbent materials with high selectivity and capacity. Zeolites and their composites, for instance, are being explored as novel agents for the remediation of pharmaceutical contaminants from water, showcasing their potential for targeted impurity removal. eeer.org

Advanced Oxidation Processes (AOPs): AOPs are chemical treatments used to eliminate toxic impurities from water and wastewater. mdpi.comiwaponline.com These processes, which can include ozonation or photolysis, have proven effective in degrading a wide range of pharmaceutical compounds and could be adapted for targeted impurity removal in process streams. mdpi.commdpi.com

Metabolic Engineering and Bioremediation: In some contexts, biological systems are being engineered to manage pharmaceutical waste. arborpharmchem.com Methods like phytoremediation, where plants are used to absorb contaminants, and bioremediation using microorganisms, offer sustainable alternatives for treating pharmaceutical residues in wastewater, which could inspire new approaches to process purification. mdpi.comarborpharmchem.com

These emerging technologies promise more efficient, selective, and sustainable methods for removing impurities like this compound, providing a final quality control gate to ensure the safety and efficacy of the drug product.

Q & A

Q. Table 1: HPLC Conditions for Impurity C Quantification

| Parameter | Specification | Reference |

|---|---|---|

| Column | C18, 250 × 4.6 mm, 5 µm | |

| Mobile Phase | Acetonitrile:Phosphate buffer (30:70) | |

| Flow Rate | 1.0 mL/min | |

| Detection Wavelength | 254 nm | |

| Retention Time | 12.3 ± 0.5 min |

Q. Table 2: Stability Data for Impurity C

| Condition | Degradation (%) | Time (Days) | Reference |

|---|---|---|---|

| Acidic Hydrolysis | 18.2 | 7 | |

| Oxidative Stress | 9.5 | 14 | |

| Photolytic Exposure | 2.1 | 30 |

Key Considerations for Researchers

- Regulatory Compliance : Ensure analytical methods align with USP <1225> and ICH Q3A/B for impurity profiling .

- Synthetic Controls : Monitor reaction intermediates (e.g., aldehyde derivatives) during Impurity C synthesis to prevent byproduct contamination .

- Data Integrity : Use open-ended questions in method validation surveys to detect inconsistencies (e.g., "Describe challenges in peak integration") .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.